molecular formula C10H14O B089539 2-Methyl-1-phenylpropan-2-ol CAS No. 100-86-7

2-Methyl-1-phenylpropan-2-ol

Cat. No.: B089539
CAS No.: 100-86-7
M. Wt: 150.22 g/mol
InChI Key: RIWRBSMFKVOJMN-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-2-propanol, also known as 1, 1-dimethyl-2-phenyl-ethanol or benzyl dimethyl carbinol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Methyl-1-phenyl-2-propanol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-1-phenyl-2-propanol is primarily located in the cytoplasm. 2-Methyl-1-phenyl-2-propanol is a bitter, clean, and cortex tasting compound that can be found in cocoa and cocoa products. This makes 2-methyl-1-phenyl-2-propanol a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Use as Flavouring in Animal Feed : This compound, along with others in its chemical group, is authorized for use as a flavouring in animal feed. It is deemed safe for several animal species at specific concentrations, with no concerns for consumers when used at the highest safe levels in feedingstuffs (Westendorf, 2012).

  • Chemical Synthesis and Catalysis : Research focused on its synthesis involves the reaction of 2-chloromethyl-2-phenylpropane and sodium hydroxide with a phase-transfer catalyst (Jia Yun-hong, 2010). Another study explored arene-catalyzed sodium reactions for its preparation, achieving high yields (Ancker & Hodgson, 1999).

  • Pharmaceutical and Biological Applications : The compound's derivatives have been investigated in various pharmaceutical contexts. For instance, N-benzylidene- and N-alkylidene acetohydrazides have been synthesized using 2-methyl-1-phenylpropan-2-ols (Mikhailovskii et al., 2020). Another study evaluated the effects of different conformers of 2-methylamino-1-phenylpropan-1-ol in complexes on their toxicity and radioprotective effects (Efimenko et al., 2009).

  • Environmental Impact and Degradation Studies : Its environmental impact and degradation have been assessed. One study predicted its safety to soil and aquatic compartments based on chemical structure (Westendorf, 2012). Another examined the kinetic and mechanistic aspects of its degradation in the troposphere (Carrasco et al., 2006).

  • Chemical Interactions and Properties : Studies also focus on understanding its chemical properties and interactions. For example, research on the conformation of chiral molecules like 2-phenylpropanal provides insights into its molecular behavior (Maris & Caminati, 2003).

Safety and Hazards

2-Methyl-1-phenylpropan-2-ol is classified as Acute Tox. 4 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

2-methyl-1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRBSMFKVOJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1047601
Record name 1,1-Dimethylphenylethanol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid or melt; mp = 23-25 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow viscous liquid or white crystalline solid; Warm, herbaceous, floral aroma
Record name 2-Methyl-1-phenyl-2-propanol
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Record name 2-Methyl-1-phenyl-2-propanol
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Record name alpha,alpha-Dimethylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol)
Record name alpha,alpha-Dimethylphenethyl alcohol
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Density

0.972-0.977
Record name alpha,alpha-Dimethylphenethyl alcohol
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CAS No.

100-86-7
Record name 2-Methyl-1-phenyl-2-propanol
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Record name 1,1-Dimethylphenylethanol
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Record name Benzyldimethylcarbinol
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Record name Benzyldimethylcarbinol
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Record name Benzeneethanol, .alpha.,.alpha.-dimethyl-
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Record name 2-methyl-1-phenylpropan-2-ol
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Record name DIMETHYL BENZYL CARBINOL
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Record name 2-Methyl-1-phenyl-2-propanol
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Melting Point

24 °C
Record name 2-Methyl-1-phenyl-2-propanol
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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